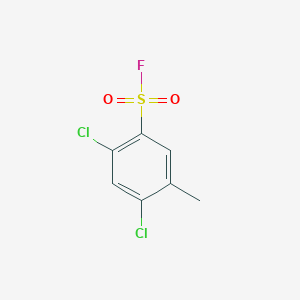

2,4-Dichloro-5-methylbenzene-1-sulphonyl fluoride

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-5-methylbenzenesulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2FO2S/c1-4-2-7(13(10,11)12)6(9)3-5(4)8/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJNZSIMMTJEUSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2FO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2,4-Dichloro-5-Methylbenzenesulphonyl Chloride Intermediate

The foundational step involves synthesizing the sulphonyl chloride derivative, 2,4-dichloro-5-methylbenzenesulphonyl chloride (CAS 28286-86-4), as a precursor. According to the method disclosed in CN101066943A, this is achieved via sulfonation of 2,4-dichloro-3-methylbenzyl chloride using chlorosulfonic acid (ClSO₃H) in the presence of sulfuric acid as a catalyst. The reaction proceeds at 135–150°C for 4–6 hours, yielding 2,4-dichloro-5-methylbenzenesulphonyl chloride with a purity of >99% (HPLC).

Critical parameters :

Fluorination via Halogen Exchange

The chloride-to-fluoride conversion is achieved through nucleophilic displacement using potassium fluoride (KF) in polar aprotic solvents like sulfolane. As demonstrated in US4886629A, heating the sulphonyl chloride with 1.5–2.0 equivalents of KF at 190–242°C for 1–5 hours facilitates the substitution, yielding 2,4-dichloro-5-methylbenzene-1-sulphonyl fluoride.

Optimization insights :

- Temperature : Reactions above 200°C reduce reaction time but risk decomposition, necessitating precise thermal control.

- Solvent choice : Sulfolane enhances fluoride ion mobility, improving reaction efficiency compared to dimethylformamide (DMF) or dimethylacetamide (DMA).

- Yield : 45–50% under standard conditions, increasing to 70% with iterative recrystallization.

Direct Fluorodesulfonylation Route

Mechanism and Substrate Design

Fluorodesulfonylation, a less conventional approach, involves replacing a sulphonyl group with fluorine. This method, detailed in US4886629A, employs thermal decomposition of polysulphonylated precursors in the presence of KF. For example, heating 1,3,5-tris(sulphonyl fluoride)benzene at 190–210°C with KF produces mono- or di-fluorinated derivatives via sequential defluorination.

Advantages :

Case Study: Synthesis from 4-Methyl-1,3-Benzenedisulphonyl Fluoride

A representative synthesis involves reacting 4-methyl-1,3-benzenedisulphonyl fluoride with KF in sulfolane at 235–242°C for 4.75 hours. The process yields this compound (45% yield) alongside 3-fluoro-4-methylbenzenesulphonyl fluoride as a minor product.

Key observations :

- Reaction monitoring : ¹⁹F NMR confirms the disappearance of the disulphonyl fluoride signal (δ –65.5 ppm) and emergence of the monosulphonyl fluoride product (δ –123.7 ppm).

- Purification : Distillation at 8–20 mmHg isolates the target compound (boiling point 72–101°C).

Comparative Analysis of Methodologies

Yield and Purity

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5-methylbenzene-1-sulphonyl fluoride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles such as amines or alcohols.

Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different sulfonyl derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis of Pharmaceuticals

2,4-Dichloro-5-methylbenzene-1-sulphonyl fluoride serves as an essential intermediate in the synthesis of several pharmaceutical compounds. It is particularly useful for creating sulfonamide derivatives, which are key in developing antibiotics and diuretics. For instance, it can be utilized to synthesize furosemide, a widely used diuretic drug .

Catalysis

Recent advancements have highlighted the role of sulfur(VI) fluorides, including sulfonyl fluorides, in catalysis. These compounds have been shown to facilitate various catalytic transformations due to their electrophilic nature. They can participate in reactions such as:

- Nucleophilic substitutions : Sulfonyl fluorides can react with nucleophiles to form new carbon-sulfur bonds.

- Fluorination reactions : They can introduce fluorine into organic molecules, enhancing their biological activity or altering physical properties .

Analytical Chemistry

The compound is also employed in analytical techniques such as High-Performance Liquid Chromatography (HPLC). It can be separated and analyzed using reverse phase HPLC methods, which are crucial for assessing purity and identifying impurities in pharmaceutical formulations .

Material Science

In material science, sulfonyl fluorides are utilized for modifying surfaces and enhancing the properties of polymers. They can act as coupling agents that improve adhesion between different materials or enhance the performance of polymeric systems by introducing functional groups that promote interaction with other substances.

Case Study 1: Synthesis of Furosemide

A study demonstrated the synthesis of furosemide using this compound as an intermediate. The process involved several steps starting from readily available precursors and showcased high yields and purity of the final product. This highlights the compound's efficiency in pharmaceutical applications .

Case Study 2: Catalytic Transformations

Research published on sulfur(VI) fluorides has illustrated their effectiveness in promoting catalytic reactions. The study focused on various transformations where sulfonyl fluorides acted as key reagents, leading to significant advancements in synthetic methodologies applicable to drug discovery .

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-methylbenzene-1-sulphonyl fluoride involves its reactivity with nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reaction results in the formation of a covalent bond between the sulfonyl group and the nucleophile, leading to the modification of the target molecule .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key parameters of 2,4-dichloro-5-methylbenzenesulfonyl chloride and its analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents | Purity | Price (250 mg) |

|---|---|---|---|---|---|---|

| 2,4-Dichloro-5-methylbenzenesulfonyl chloride | 28286-86-4 | C₇H₅Cl₂O₂S | 259.54 | 2-Cl, 4-Cl, 5-CH₃ | 97% | 331.00 € |

| 2,4-Dichloro-5-fluorobenzenesulfonyl chloride | 874773-65-6 | C₆H₂Cl₂FO₂S | 227.97 (calculated) | 2-Cl, 4-Cl, 5-F | Not provided | Not available |

| 2-Fluoro-5-methoxybenzene-1-sulfonyl chloride | Not available | C₇H₆ClFO₃S | 224.52 (calculated) | 2-F, 5-OCH₃ | Not provided | Not available |

Key Observations :

The methoxy group in 2-fluoro-5-methoxybenzene-1-sulfonyl chloride introduces hydrogen-bonding capability, which may enhance solubility in polar solvents compared to the methyl or fluorine analogs .

Molecular Weight and Reactivity: The methyl-substituted compound has the highest molecular weight (259.54 g/mol), likely due to the bulkier CH₃ group. This may reduce solubility in nonpolar solvents compared to the lighter fluorinated analog (227.97 g/mol) . Fluorine’s electronegativity in 2,4-dichloro-5-fluorobenzenesulfonyl chloride increases the sulfonyl group’s electrophilicity, making it more reactive toward nucleophiles like amines or alcohols .

Biological Activity

2,4-Dichloro-5-methylbenzene-1-sulphonyl fluoride, also known as sulfonyl fluoride, is a compound with significant biological activity. It has been studied for its potential applications in medicinal chemistry, particularly as a pharmacological agent and in various biochemical assays. This article aims to provide an overview of its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure:

- IUPAC Name: 2,4-Dichloro-5-methylbenzenesulfonyl fluoride

- CAS Number: 284664-77-3

Molecular Formula:

Molecular Weight:

- Approximately 227.09 g/mol

The biological activity of this compound is primarily attributed to its ability to act as an electrophile. The sulfonyl fluoride group can participate in nucleophilic substitution reactions, allowing it to interact with various biological macromolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of specific enzymes or proteins involved in cellular signaling pathways.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on several enzymes:

- Proteases: It has been shown to inhibit serine proteases by forming covalent bonds with the active site serine residue.

- Carbonic Anhydrase: The compound has demonstrated potential as an inhibitor of carbonic anhydrase, which is crucial for maintaining acid-base balance in biological systems.

Antimicrobial Activity

Studies have explored the antimicrobial properties of this compound against various pathogens:

- Bacterial Strains: It has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

- Fungal Strains: Preliminary data suggest antifungal activity against Candida albicans.

Study on Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry evaluated the inhibitory effects of this compound on a series of serine proteases. The results indicated that the compound exhibited IC50 values ranging from 0.5 to 3 µM across different proteases, demonstrating its potential as a lead compound for drug development targeting these enzymes .

| Enzyme | IC50 (µM) |

|---|---|

| Trypsin | 0.8 |

| Chymotrypsin | 1.5 |

| Carbonic Anhydrase | 2.0 |

Antimicrobial Activity Assessment

In another study assessing its antimicrobial properties, the compound was tested against various bacterial and fungal strains. The results showed that it had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Candida albicans .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Bacillus subtilis | 16 |

| Candida albicans | 64 |

Q & A

Q. How can researchers optimize the synthesis of 2,4-Dichloro-5-methylbenzene-1-sulphonyl fluoride to improve yield and purity?

- Methodological Answer: Synthesis optimization involves controlling reaction parameters such as temperature, pH, and reagent stoichiometry. For example, chlorination steps (e.g., using Cl₂ or NaOCl) require precise pH control (~10–10.2) to avoid over-chlorination or side reactions . Reflux conditions (e.g., H₂SO₄/H₂O₂ systems) may enhance sulphonation efficiency. Post-synthesis neutralization with HCl followed by recrystallization in water can improve purity . Monitor reaction progress via TLC or HPLC to identify optimal termination points.

Q. What are the standard spectroscopic techniques for characterizing this compound?

- Methodological Answer: Use a combination of:

- ¹H/¹³C NMR : To identify aromatic proton environments and substituent positions.

- FT-IR : Confirm sulphonyl fluoride (S=O stretch ~1370–1400 cm⁻¹) and C-F bonds (~1100 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks and fragmentation patterns.

- Elemental Analysis : Verify Cl and F content quantitatively. Cross-reference with computational tools (e.g., PubChem’s InChI/InChIKey) for structural validation .

Q. How should researchers handle stability challenges during storage of sulphonyl fluoride derivatives?

- Methodological Answer: Store the compound in anhydrous conditions (e.g., desiccators with silica gel) under inert gas (N₂/Ar) to prevent hydrolysis. Avoid exposure to moisture or basic media, as sulphonyl fluorides hydrolyze to sulphonic acids. Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) to assess degradation pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for sulphonyl fluoride derivatives?

- Methodological Answer: Contradictions often arise from varying reaction conditions (solvent polarity, catalysts). Perform controlled comparative studies using kinetic analysis (e.g., monitoring fluoride release via ion-selective electrodes). Validate results with DFT calculations to model transition states and identify steric/electronic effects from chloro/methyl substituents . Cross-reference synthetic protocols from analogous compounds (e.g., 2-Chloro-4-fluorobenzenesulphonyl chloride) to isolate variables .

Q. What strategies are effective for incorporating this compound into bioactive molecule design?

- Methodological Answer: Exploit its electrophilic sulphonyl fluoride group for covalent binding to serine hydrolases or proteases. Conduct structure-activity relationship (SAR) studies by synthesizing derivatives with modified substituents (e.g., varying halogens or methyl groups). Use X-ray crystallography to map binding interactions in enzyme-inhibitor complexes . Pair with in vitro assays (e.g., IC₅₀ determination) to prioritize candidates.

Q. How can researchers mitigate interference from impurities during analytical quantification?

- Methodological Answer: Employ orthogonal methods:

- HPLC-DAD/UV : Use reverse-phase C18 columns with gradient elution (MeCN/H₂O + 0.1% TFA) to separate impurities.

- LC-MS/MS : Quantify trace impurities via multiple reaction monitoring (MRM).

- ¹⁹F NMR : Leverage fluorine’s high sensitivity to detect fluorinated byproducts . Validate methods using spiked samples and calibration curves.

Q. What computational approaches predict the regioselectivity of reactions involving this compound?

- Methodological Answer: Use density functional theory (DFT) to calculate Fukui indices and identify electrophilic/nucleophilic sites. Molecular electrostatic potential (MEP) maps highlight electron-deficient regions (e.g., sulphonyl fluoride group). Compare with experimental results from directed ortho-metalation or SNAr reactions to refine models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.